molecular formula C11H13BrFN B1408231 1-(4-Bromo-3-fluorobenzyl)pyrrolidine CAS No. 1704095-96-4

1-(4-Bromo-3-fluorobenzyl)pyrrolidine

Cat. No.: B1408231
CAS No.: 1704095-96-4
M. Wt: 258.13 g/mol
InChI Key: JGYGRKVXJFWVHX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzyl)pyrrolidine (CAS 1704095-96-4) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a pyrrolidine group attached to a 4-bromo-3-fluorobenzyl scaffold, a structure frequently employed in the design and development of bioactive molecules . The presence of both bromo and fluoro substituents on the aromatic ring makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for probing structure-activity relationships (SAR) in medicinal chemistry programs . With a molecular formula of C11H13BrFN and a molecular weight of 258.13 g/mol , it serves as a critical precursor for researchers developing novel compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYGRKVXJFWVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Benzyl Halide with Pyrrolidine

  • Reaction Scheme : The 4-bromo-3-fluorobenzyl halide is reacted with pyrrolidine under basic or neutral conditions.
  • Typical Conditions :
    • Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).
    • Base: Sometimes a mild base like potassium carbonate is used to scavenge generated acid.
    • Temperature: Room temperature to moderate heating (25–80 °C).
    • Time: Several hours to overnight, depending on reactivity.
  • Purification : The crude product is purified by flash chromatography or recrystallization to achieve high purity.

This method is favored for its straightforwardness and generally good yields.

Amide Coupling Followed by Reduction (Less Common)

  • Starting from 4-bromo-3-fluorobenzoic acid derivatives converted to acid chlorides.
  • Coupling with pyrrolidine to form amides.
  • Subsequent reduction of the amide to the corresponding benzylamine derivative.

This multi-step approach is more complex and less commonly employed for direct synthesis of this compound but is documented in related compound preparations.

Reaction Parameters and Optimization

Parameter Typical Range/Choice Notes
Solvent DMF, acetonitrile, THF Polar aprotic solvents favor nucleophilic substitution
Temperature 25–80 °C Elevated temperature can increase reaction rate
Base Potassium carbonate, triethylamine (if needed) Neutralizes acid by-products
Molar Ratio Pyrrolidine:benzyl halide ~1:1 to 1.2:1 Slight excess of amine can drive reaction completion
Reaction Time 4–24 hours Monitored by TLC or HPLC for completion
Purification Flash chromatography, recrystallization Ensures removal of unreacted starting materials and by-products

Analytical Data Supporting Synthesis

  • NMR Spectroscopy : Characteristic proton and carbon shifts confirm the substitution pattern on the benzyl ring and the pyrrolidine moiety.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~244 g/mol confirms product identity.
  • Melting Point : Sharp melting point range consistent with literature values indicates purity.
  • Chromatography : TLC and HPLC profiles show single product peaks after purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Nucleophilic substitution 4-Bromo-3-fluorobenzyl halide + pyrrolidine Polar aprotic solvent, mild base, 25–80 °C Simple, direct, good yields Requires halide precursor
Reductive amination 4-Bromo-3-fluorobenzaldehyde + pyrrolidine Reducing agent (NaBH(OAc)3), mild acid Mild conditions, accessible aldehyde Requires careful control of reduction
Amide coupling + reduction 4-Bromo-3-fluorobenzoic acid + pyrrolidine Acid chloride formation, reducing agent Versatile for related compounds Multi-step, lower overall yield

Research Findings and Practical Considerations

  • The nucleophilic substitution method is the most widely reported and industrially scalable approach due to its simplicity and efficiency.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to optimize reaction time and avoid side reactions.
  • The presence of both bromine and fluorine on the aromatic ring requires careful control of reaction conditions to prevent undesired side reactions such as dehalogenation or nucleophilic aromatic substitution on the ring.
  • Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures is effective in isolating the pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azido-3-fluorobenzyl)pyrrolidine, while oxidation with potassium permanganate could yield 1-(4-bromo-3-fluorobenzyl)pyrrolidin-2-one.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(4-Bromo-3-fluorobenzyl)pyrrolidine, as promising candidates in cancer therapy. For instance, compounds containing the pyrrolidine core have been designed as antagonists for chemokine receptors involved in cancer metastasis. A notable example includes a derivative that exhibited strong binding affinity to the CXCR4 receptor, which is crucial in cancer progression and metastasis. This compound demonstrated an IC50 value of 79 nM, indicating its efficacy in inhibiting CXCL12-induced cytosolic calcium flux .

Enzyme Inhibition
Research has shown that pyrrolidine derivatives can act as inhibitors of critical therapeutic enzymes. For example, compounds derived from pyrrolidine have been synthesized to inhibit human β-glucocerebrosidase and α-galactosidase A, which are significant in treating lysosomal storage disorders like Fabry disease. One study reported a nonavalent compound that achieved a 375-fold higher inhibition of α-Gal A compared to the monovalent reference, demonstrating the potential of these compounds as enzyme activity enhancers .

Pharmacological Studies

Biological Activity
this compound has been investigated for its biological activities, including its role as a co-potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The compound's structure allows it to interact with CFTR mutations, potentially enhancing the efficacy of existing treatments for cystic fibrosis .

Case Study: CFTR Modulators
In a study focused on CFTR modulators, researchers synthesized various fluorobenzyl analogs to explore their effects on CFTR activity. The results indicated that increasing the number of fluorine atoms on the benzyl moiety improved the activity of these compounds, suggesting that this compound could be further optimized for therapeutic applications in cystic fibrosis .

Synthesis and Reactivity

Chemical Properties
The synthesis of this compound involves several chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The presence of bromine and fluorine atoms allows for diverse reactivity patterns, making it a versatile building block in organic synthesis. For example:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can yield different derivatives with modified properties .

Data Summary Table

Application Area Description Key Findings
Medicinal ChemistryAnticancer agents and enzyme inhibitorsPyrrolidine derivatives show potential as CXCR4 antagonists with significant binding affinity .
PharmacologyCo-potentiators for CFTR modulatorsEnhanced efficacy observed in compounds targeting CFTR mutations .
Synthesis and ReactivityVersatile building block with diverse reactivity patternsCapable of undergoing nucleophilic substitutions and redox reactions .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets are still under investigation, but the presence of the bromo and fluoro substituents is believed to enhance its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(4-Bromo-3-fluorobenzyl)pyrrolidine and Analogous Compounds

Compound Name Substituents Molecular Formula Key Properties/Biological Activities Analytical Differentiation Methods
This compound 4-Bromo-3-fluoro benzyl C₁₁H₁₂BrF₂N High lipophilicity (Br/F); potential antiviral activity inferred from pyrrolidine pharmacophores GC-MS, NMR (distinct Br/F coupling patterns)
1-(5-Bromo-2-nitrophenyl)pyrrolidine 5-Bromo-2-nitro phenyl C₁₀H₁₀BrN₂O₂ Electron-withdrawing nitro group enhances stability; no reported bioactivity LC-MS (nitro group fragmentation), IR (NO₂ stretch)
1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine 4-Bromo phenyl, phenyl C₁₈H₁₉BrN Steric hindrance from diphenylmethyl group; harmful by inhalation NMR (diastereotopic protons), GC retention time
Fluorolintane (2-F-DPPy) 2-Fluoro phenyl, benzyl C₁₈H₂₀FN NMDA receptor antagonism; dissociative effects MS/MS ([M + H – HF]⁺ ions), chiral chromatography

Key Observations:

Bromine’s size may sterically hinder interactions compared to smaller halogens like fluorine. Fluorine: Introduces electronegativity, influencing electronic distribution and hydrogen-bonding capacity. Meta-fluorine in the target compound may reduce steric clashes compared to ortho-substituted analogs like fluorolintane . Nitro Group: In 1-(5-Bromo-2-nitrophenyl)pyrrolidine, the nitro group increases oxidative stability but may reduce bioavailability due to high polarity .

Biological Activity :

  • Fluorolintane’s NMDA receptor antagonism highlights the importance of fluorine positioning (ortho vs. meta/para) for receptor binding .
  • The absence of a nitro group in the target compound may reduce cytotoxicity compared to nitro-substituted analogs, which are often associated with reactive metabolite formation .

Analytical Differentiation :

  • Isomeric differentiation (e.g., fluorolintane’s positional isomers) relies on advanced MS/MS techniques and chromatography . For the target compound, bromine and fluorine substituents would generate distinct NMR splitting patterns (e.g., ¹⁹F-¹H coupling) and unique mass spectral fragmentation pathways.

Pharmacological and Toxicological Considerations

  • Safety Profile : The diphenylmethyl analog (1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine) exhibits acute toxicity (harmful by inhalation), suggesting that bulky aromatic substituents may increase toxicity risks . The target compound’s simpler benzyl group may mitigate this.
  • Metabolic Stability : Fluorine’s presence typically enhances metabolic stability by resisting oxidative degradation, a feature shared with fluorolintane . Bromine, however, may introduce susceptibility to dehalogenation.

Biological Activity

1-(4-Bromo-3-fluorobenzyl)pyrrolidine is a synthetic organic compound with notable biological activities. It belongs to the class of pyrrolidine derivatives, which are recognized for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and fluorine substituent on the benzyl group attached to the pyrrolidine ring. Its chemical structure can be represented as follows:

C1H1N C9H8BrF \text{C}_1\text{H}_1\text{N}\text{ C}_9\text{H}_8\text{BrF }

This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. The halogen substituents (bromine and fluorine) enhance lipophilicity and bioavailability, facilitating better interaction with cellular targets. These interactions can lead to the modulation of enzyme activity and receptor binding, resulting in therapeutic effects.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown significant antibacterial activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosa>400

The presence of halogen substituents is believed to enhance the compound's ability to disrupt bacterial cell membranes, leading to cell death .

Study 1: Antimicrobial Evaluation

A study evaluated various pyrrolidine derivatives for their antibacterial efficacy. Among them, this compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound had a comparable MIC to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Study 2: Anticancer Potential

In another investigation focusing on pyrrolidine derivatives, compounds similar to this compound were tested for their effects on cancer cell lines. The results indicated that these compounds could inhibit proliferation in a dose-dependent manner, providing a basis for further exploration into their use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-fluorobenzyl)pyrrolidine, and how can purity be optimized?

  • Answer : A common approach involves nucleophilic substitution between 4-bromo-3-fluorobenzyl bromide and pyrrolidine under reflux in an aprotic solvent (e.g., DMF or THF) with a base like K2CO3 to deprotonate the amine . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety considerations for this compound during laboratory synthesis?

  • Answer : While specific hazard data for this compound is limited, structurally similar brominated/fluorinated benzyl-pyrrolidine derivatives are classified as irritants. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency procedures should follow GHS guidelines, including skin decontamination with water and consultation with safety sheets of analogous compounds (e.g., 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine SDS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromo-fluorobenzyl) and pyrrolidine protons (δ 2.5–3.5 ppm).
  • FT-IR : Confirm C-Br (~500–600 cm<sup>−1</sup>) and C-F (~1100–1200 cm<sup>−1</sup>) stretches.
  • Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z 272–274 (Br isotopic pattern) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyrrolidine derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using reference compounds (e.g., kinase inhibitors for anticancer studies) and validate via dose-response curves. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Q. What crystallographic strategies are effective for determining the 3D structure of this compound complexes?

  • Answer : Single-crystal X-ray diffraction is optimal. Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Heavy atoms (Br, F) enhance phasing. For metal complexes (e.g., nickelate derivatives), use synchrotron radiation to improve resolution. Refinement software like SHELXL can model disorder in flexible pyrrolidine rings .

Q. How does the electronic effect of the 4-bromo-3-fluoro substituent influence reactivity in cross-coupling reactions?

  • Answer : The bromine acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine directs electrophilic substitution meta to itself. DFT calculations (B3LYP/6-31G*) show the C-Br bond has a lower activation energy (~25 kcal/mol) compared to C-F (~40 kcal/mol), favoring bromine substitution in Pd-catalyzed reactions .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~2.8), solubility (≈0.1 mg/mL), and CYP450 interactions. Molecular dynamics simulations (AMBER force field) can assess membrane permeability, while docking studies (AutoDock Vina) predict target binding (e.g., GPCRs or kinases) .

Data Analysis & Experimental Design

Q. How can researchers design SAR studies for this compound analogs?

  • Answer : Systematically modify:

  • Pyrrolidine ring : Introduce substituents (e.g., methyl, hydroxy) to probe steric effects.
  • Aromatic moiety : Replace Br/I or F/Cl to study halogen bonding.
    Use multivariate analysis (PCA) to correlate structural changes with bioactivity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Answer : Optimize stoichiometry (1.2 eq benzyl bromide to pyrrolidine), control temperature (<60°C), and use phase-transfer catalysts (e.g., TBAB). Scale-up via flow chemistry reduces side reactions (e.g., di-alkylation) .

Notes on Evidence Contradictions

  • Safety Data : reports "no known hazard" for a related compound, while others emphasize irritant risks. Assume worst-case handling until compound-specific data is available.
  • Synthetic Yields : Discrepancies in reported yields (e.g., 70–95%) likely stem from purification methods; always pre-purify starting materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-fluorobenzyl)pyrrolidine
Reactant of Route 2
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1-(4-Bromo-3-fluorobenzyl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.